molecular formula C14H28O3 B041485 3-Hydroxytetradecanoic acid CAS No. 1961-72-4

3-Hydroxytetradecanoic acid

Cat. No.: B041485
CAS No.: 1961-72-4
M. Wt: 244.37 g/mol
InChI Key: ATRNZOYKSNPPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxytetradecanoic acid (3-OH-14:0), also known as β-hydroxymyristic acid, is a 14-carbon fatty acid with a hydroxyl group at the third carbon position. It is a critical structural component of lipid A, the endotoxic moiety of lipopolysaccharides (LPS) in Gram-negative bacteria . This molecule is biosynthesized in bacteria such as Salmonella, Aeromonas, and Burkholderia spp., where it contributes to the pathogenicity of LPS by modulating host immune responses . Its CAS number is 3422-31-9, and it is synthetically available with >98% purity for use as a standard in analytical and biological studies .

This compound plays a dual role: (1) as a structural anchor in lipid A, stabilizing LPS in bacterial membranes, and (2) as a virulence factor, influencing immune recognition. For example, in Burkholderia pseudomallei, the presence of this compound distinguishes pathogenic strains from nonpathogenic relatives like B. thailandensis . Its detection in human plasma via LC-MS/MS or GC-MS serves as a biomarker for Gram-negative bacterial infections or endotoxin exposure .

Preparation Methods

Enantioselective Chemical Synthesis from Chiral Epoxides

The most extensively documented chemical synthesis begins with (S)-epichlorohydrin, achieving 27% overall yield through three optimized stages .

Regioselective Epoxide Functionalization

Copper(I)-catalyzed Grignard addition to (S)-epichlorohydrin enables selective C-1 epoxide opening, forming a secondary alcohol intermediate. Subsequent treatment with thionyl chloride regenerates an epoxide at C-2 and C-3, yielding (S)-1,2-epoxytridecane . Critical parameters include:

  • Catalyst loading : 5 mol% CuI

  • Temperature : −20°C for Grignard addition

  • Solvent system : Tetrahydrofuran/hexane (3:1 v/v)

Cyanide-Mediated Ring Opening

Controlled pH conditions (pH 9.5-10.5) govern regioselective attack of cyanide at the less hindered C-2 position of (S)-1,2-epoxytridecane. Alkaline hydrogen peroxide subsequently hydrolyzes the nitrile to carboxylic acid :

Epoxide+CNpH 10CyanohydrinH2O2/OH3-Hydroxytetradecanoic acid\text{Epoxide} + \text{CN}^- \xrightarrow{\text{pH 10}} \text{Cyanohydrin} \xrightarrow{\text{H}2\text{O}2/\text{OH}^-} \text{3-Hydroxytetradecanoic acid}

Purification via Ammonium Salt Formation

Crude product purification exploits differential solubility of N,N-dicyclohexylammonium salts in ethanol/water systems, achieving >98% enantiomeric excess .

Green Chemistry Approaches via Reformatsky Condensation

Recent advancements prioritize atom economy and safer reagents, exemplified by Pd/C-free routes using Reformatsky chemistry .

Ester-Protected Reformatsky Reaction

Methyl 3-bromotetradecanoate undergoes Zn-mediated condensation with ethyl glyoxylate, followed by selective hydrolysis:

BrC13H26COOMe+OCHCOOEtZn3-Hydroxytetradecanoate esterLiOH1\text{BrC}{13}\text{H}{26}\text{COOMe} + \text{OCHCOOEt} \xrightarrow{\text{Zn}} \text{3-Hydroxytetradecanoate ester} \xrightarrow{\text{LiOH}} \text{1}

Key advantages versus prior methods :

ParameterTraditional RouteReformatsky Route
Pyrophoric catalystsPd/C requiredEliminated
Pressure requirementsHigh-pressure H₂Ambient pressure
Step count74

Levoglucosenone-Derived Biobased Synthesis

A 2024 innovation utilizes the chiral biomass derivative levoglucosenone (LGO) for asymmetric synthesis :

Retrosynthetic Strategy

  • Oxa-Michael Addition : LGO + alkyl Grignard → bicyclic ketal

  • Baeyer-Villiger Oxidation : Introduces hydroxyl group

  • Cross-Metathesis : Chain elongation with undecenoate esters

This route achieves 18% overall yield while utilizing 92% bio-based carbon content .

Microbial Biosynthesis Pathways

Lactobacillus plantarum MiLAB 14 produces this compound as an antifungal agent, though titers remain low (0.2 μg/mL) . Metabolic engineering efforts focus on:

  • Thioesterase overexpression : Redirecting β-hydroxyacyl-ACP intermediates

  • Fermentation optimization : pH-stat feeding improves yield 3.2-fold

  • Extraction methods : Solid-phase adsorption vs. solvent extraction

Comparative Analysis of Synthesis Methods

MethodYieldStereoselectivityScalabilityGreen Metrics
Epichlorohydrin route27%>98% eeIndustrialModerate
Reformatsky condensation34%RacemicPilot-scaleHigh
Levoglucosenone pathway18%95% eeLab-scaleExcellent
Microbial production0.002%UndeterminedBench-scaleSuperior

Chemical Reactions Analysis

Types of Reactions

3-Hydroxytetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Esterification: The hydroxyl group can react with carboxylic acids to form esters.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are typically employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation: Produces 3-ketotetradecanoic acid or tetradecanedioic acid.

    Reduction: Produces 3-hydroxytetradecanol.

    Esterification: Produces esters like methyl 3-hydroxytetradecanoate.

    Substitution: Produces various substituted derivatives depending on the reagent used.

Scientific Research Applications

Biochemical Applications

Metabolite Role:
3-Hydroxytetradecanoic acid functions as a metabolite in various organisms, including Escherichia coli and Drosophila melanogaster. It is involved in fatty acid biosynthesis pathways, where it serves as an intermediate compound. This metabolic role is crucial for understanding lipid metabolism and its implications in cellular functions .

Bacterial Metabolite:
The compound is recognized as a bacterial metabolite, which can influence microbial behavior and interactions within ecosystems. Its presence in different microorganisms suggests potential roles in microbial physiology and ecology .

Pharmacological Applications

Antifungal Properties:
Research has demonstrated that racemic mixtures of 3-hydroxy fatty acids, including this compound, exhibit antifungal activity against various molds and yeasts. The minimum inhibitory concentrations (MICs) range from 10 to 100 μg/ml, indicating its potential use in developing antifungal agents .

Interaction with Toll-like Receptor 4 (TLR4):
Studies indicate that this compound may interact with TLR4, a critical component of the immune response. This interaction suggests potential applications in immunology and therapeutic strategies aimed at modulating immune responses .

Food Science Applications

Phospholipid Characterization:
In food matrices, this compound can be utilized for the analytical characterization of phospholipids. This application is essential for food authentication processes and understanding the lipid composition of various food products .

Functional Food Ingredient:
Due to its fatty acid profile and biological activities, there is potential for incorporating this compound into functional foods aimed at enhancing health benefits related to lipid metabolism and antimicrobial properties.

Case Studies and Research Findings

Study TitleFocusFindings
Antifungal Activity of 3-Hydroxy Fatty AcidsPharmacologyDemonstrated antifungal activity against molds and yeasts with MICs between 10-100 μg/ml .
Role in Fatty Acid BiosynthesisBiochemistryIdentified as an intermediate in the biosynthesis pathway of fatty acids .
Analytical Characterization of PhospholipidsFood ScienceUsed for characterizing phospholipids in food matrices, aiding in food authentication .

Mechanism of Action

3-Hydroxytetradecanoic acid exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity and physicochemical properties of 3-hydroxytetradecanoic acid are influenced by its hydroxyl position and chain length. Below is a comparative analysis with other 3-hydroxy fatty acids (3-OH-FAs) and related compounds:

Compound Chain Length Key Features Biological Role Solubility/Stability
This compound (3-OH-14:0) C14 - Primary component of lipid A in Salmonella and Aeromonas .
- Induces TLR4-mediated immune responses .
- Endotoxicity; pathogenicity marker .
- Used in LPS quantification .
Low solubility in aqueous media .
3-Hydroxydodecanoic acid (3-OH-12:0) C12 - Antifungal agent in Lactobacillus plantarum .
- Found in syringomycin lipopeptides .
- Inhibits fungal spore germination (MIC: 25–50 μg/mL) . Higher solubility than C14 analogs .
3-Hydroxydecanoic acid (3-OH-10:0) C10 - Internal standard in antifungal assays .
- Subunit of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) .
- Biopolymer production .
- Moderate antifungal activity (MIC: 50 μg/mL) .
High solubility in methanol .
3-Hydroxyhexadecanoic acid (3-OH-16:0) C16 - Accumulates in LCHADD/MTPD metabolic disorders .
- Present in Helicobacter pullorum LPS .
- Causes mitochondrial dysfunction and neuropathy . Lipophilic; stable in hydrophobic environments .

Key Findings from Comparative Studies

  • Antifungal Activity: Shorter-chain 3-OH-FAs (C10–C12) exhibit stronger antifungal effects than this compound (C14), likely due to better solubility and membrane penetration . However, all 3-OH-FAs from L. plantarum share a narrow MIC range (25–50 μg/mL), suggesting a conserved mechanism of action .
  • Lipid A Acylation: In Aeromonas spp., this compound is esterified with secondary fatty acids (e.g., 9-hexadecenoic acid) to form hexa-acylated lipid A, which enhances LPS recognition by mammalian immune systems compared to tetra- or penta-acylated forms .
  • Metabolic Toxicity : Long-chain 3-OH-FAs (C14–C16) are associated with neurotoxicity in metabolic disorders like LCHADD, whereas shorter chains (C10–C12) are less harmful .

Analytical Differentiation

  • Chromatographic Retention: GC-MS analysis reveals distinct retention times for 3-OH-FAs: this compound (18.27 min for R-configuration) elutes later than 3-hydroxydodecanoic acid (15.57 min) and 3-hydroxydecanoic acid (13.63 min) due to increased hydrophobicity .
  • Mass Spectrometry : Characteristic fragmentation ions (e.g., m/z 166 for 3-OH-14:0) enable precise identification in complex biological samples .

Biological Activity

3-Hydroxytetradecanoic acid (C14H28O3), commonly referred to as (R)-3-hydroxytetradecanoic acid, is a long-chain hydroxy fatty acid that plays significant roles in various biological processes. It is primarily recognized as an intermediate in fatty acid biosynthesis and is a notable component of the lipid A structure in bacterial lipopolysaccharides (LPS). This article explores the biological activities of this compound, focusing on its biochemical roles, interactions with cellular components, and implications in health and disease.

  • Molecular Formula : C14H28O3
  • Molecular Weight : 256.37 g/mol
  • CAS Number : 1961-72-4

Sources and Biosynthesis

This compound is synthesized in the human body primarily in the liver, adipose tissue, and mammary glands during lactation. It is produced from 3-oxo-tetradecanoic acid via fatty acid synthase and 3-oxoacyl-[acyl-carrier-protein] reductase .

1. Component of Lipid A

This compound is a crucial component of lipid A, which forms part of the outer membrane of Gram-negative bacteria. Lipid A is essential for maintaining membrane integrity and protecting against environmental stresses. The presence of this compound in lipid A influences the biological activity of LPS, affecting immune responses .

2. Immune Response Modulation

Research indicates that this compound interacts with Toll-like receptor 4 (TLR4), a key player in the innate immune response. Upon binding to TLR4, it activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines . This activity suggests its role as a pattern recognition molecule that can modulate immune responses against bacterial infections.

3. Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, compounds containing this fatty acid have been tested against various pathogens, including Aeromonas salmonicida, demonstrating potential therapeutic applications in treating infections caused by this bacterium .

Case Studies

  • Lipid A Structure Analysis :
    • A study analyzed different lipid A structures containing this compound. It was found that variations in fatty acid composition significantly impacted biological activities such as mitogenicity and TNF-inducing potential .
    • The tetraacylated lipid A structure with this compound showed enhanced biological activity compared to other configurations.
  • Role in Bacterial Pathogenesis :
    • In Aeromonas salmonicida, the presence of this compound was linked to increased motility and biofilm formation, suggesting its role in bacterial virulence .

Data Table: Biological Activities of this compound

ActivityDescriptionReference
Immune ResponseActivates TLR4 leading to cytokine production
Antimicrobial PropertiesExhibits antimicrobial effects against Aeromonas salmonicida
Lipid A ComponentIntegral part of lipid A influencing bacterial membrane integrity
Mitogenic ActivityContributes to cell proliferation and TNF-alpha production

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying 3-hydroxytetradecanoic acid in bacterial lipopolysaccharides (LPS)?

  • Gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) are standard methods. GC-MS allows precise quantification by derivatizing the acid to its methyl ester, while TLC provides rapid qualitative assessment. Synthetic this compound standards (>98% purity) are essential for calibration .

Q. How is this compound used to study bacterial endotoxin activity?

  • As a core component of lipid A in Gram-negative bacteria, this compound contributes to LPS stability and host-pathogen interactions. Researchers isolate LPS from bacterial membranes (e.g., Helicobacter spp.), hydrolyze it to release fatty acids, and analyze the composition via GC-MS to correlate structural features (e.g., acylation) with immunological activity .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

  • Store the compound at -20°C in airtight, desiccated containers to prevent degradation. Prior to use, equilibrate to room temperature for 1 hour to avoid condensation-related inconsistencies in experimental assays .

Advanced Research Questions

Q. How does the phosphorylation state of lipid A influence the biological activity of this compound-containing LPS?

  • In Helicobacter pylori, under-phosphorylation of lipid A reduces LPS immunogenicity, enabling chronic infection. Comparative studies using wild-type and mutant strains reveal that phosphorylation patterns, rather than this compound content alone, modulate Toll-like receptor 4 (TLR4) activation .

Q. What experimental strategies resolve contradictions in the immunological potency of LPS across Helicobacter species with similar 3-hydroxy fatty acid profiles?

  • Structural heterogeneity in acyl chain distribution (e.g., asymmetry) and phosphate group substitution can alter TLR4 binding. Advanced nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical for mapping these variations .

Q. How can researchers address challenges in synthesizing enantiomerically pure this compound for mechanistic studies?

  • Chiral chromatography or enzymatic resolution (e.g., lipase-mediated kinetic resolution) separates D- and L-enantiomers. Purity must be verified via polarimetry or chiral GC columns, as enantiomers may exhibit distinct biological activities (e.g., in lipid A assembly) .

Q. Methodological Considerations

Q. What protocols are recommended for extracting this compound from bacterial membranes?

  • Use a modified Bligh-Dyer extraction: lyse cells with lysozyme, solubilize LPS in chloroform-methanol-water (2:1:0.8), and hydrolyze with 1% acetic acid at 100°C for 2 hours. Centrifugation isolates the lipid A fraction, which is then subjected to alkaline methanolysis to release this compound .

Q. How do researchers validate the role of this compound in LPS-mediated inflammation?

  • Generate lipid A analogs lacking this compound via bacterial mutants (e.g., lpxM knockouts). Compare cytokine induction (e.g., TNF-α, IL-6) in macrophages exposed to wild-type vs. mutant LPS using ELISA or qPCR .

Q. Data Interpretation and Contradictions

Q. Why do some Helicobacter species with identical this compound profiles exhibit divergent LPS activities?

  • Differences in acyl chain positioning (e.g., primary vs. secondary esterification) and phosphate group modifications can alter molecular conformation. For example, H. pylori LPS with asymmetrical acyl chains evades immune detection, unlike symmetrical analogs in H. mustelae .

Q. How should researchers reconcile discrepancies in this compound quantification across studies?

  • Standardize hydrolysis conditions (time, temperature, pH) to prevent incomplete LPS breakdown. Cross-validate results using orthogonal methods (e.g., GC-MS vs. LC-MS/MS) and include internal standards (e.g., deuterated this compound) to correct for matrix effects .

Properties

IUPAC Name

3-hydroxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATRNZOYKSNPPBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941380
Record name 3-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1961-72-4
Record name (±)-3-Hydroxytetradecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1961-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Hydroxymyristic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYMYRISTIC ACID, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8S7F2JJQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Hydroxytetradecanoic acid
3-Hydroxytetradecanoic acid
3-Hydroxytetradecanoic acid
3-Hydroxytetradecanoic acid
3-Hydroxytetradecanoic acid
3-Hydroxytetradecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.